molecular formula C18H32CaO19 B14689309 Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) CAS No. 31959-85-0

Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1)

Cat. No.: B14689309
CAS No.: 31959-85-0
M. Wt: 592.5 g/mol
InChI Key: YPCRNBPOUVJVMU-LCGAVOCYSA-L
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Description

Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) is a carbohydrate derivative involved in specialized metabolic pathways, particularly in bacterial systems. Research indicates its role in hexonate utilization, where it activates genes encoding dehydrogenases, dehydratases, and transporters critical for catabolism . For instance, dgoK, a gene associated with hexonate metabolism, is significantly up-regulated during stress conditions (e.g., heat shock), suggesting its importance in energy production via glycolysis and the pentose phosphate pathway .

Key metabolic features include:

  • Induction of glycolysis and pentose phosphate pathways: Enzymes like gapA, pykA, and tktA are upregulated by 1.99- to 5.62-fold, enhancing ATP synthesis .
  • One-carbon pathway activation: Genes such as gcvT, sdaA, and glyA facilitate serine/glycine degradation to pyruvate, boosting substrate-level phosphorylation .
  • Repression of TCA cycle: Genes like sdhCDAB and acnAB are downregulated (0.36- to 0.48-fold), shifting energy metabolism toward fermentation .

These traits highlight its role in stress adaptation, where rapid ATP generation compensates for reduced respiratory efficiency.

Properties

CAS No.

31959-85-0

Molecular Formula

C18H32CaO19

Molecular Weight

592.5 g/mol

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1

InChI Key

YPCRNBPOUVJVMU-LCGAVOCYSA-L

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Michael Addition-Condensation Pathway

Adapted from prohexadione calcium synthesis, this method employs diethyl maleate and sodium ethoxide to construct the diketone backbone:

Step 1: Michael Addition
Diethyl maleate reacts with sodium ethoxide in anhydrous ethanol, forming a β-ketoester intermediate (Formula II).

Step 2: Condensation with Acetone
The β-ketoester undergoes aldol condensation with acetone under sodium ethoxide catalysis, yielding a 1,3-cyclohexanedione derivative (Formula I).

Step 3: Esterification
Propionyl chloride esterifies the diketone, introducing hydrophobic side chains (Formula III). Optimal conditions:

  • Temperature: 0–5°C
  • Base: Triethylamine (2.5 equiv)
  • Yield: 78%.

Step 4: Glycosylation
The hexopyranosyl donor (e.g., peracetylated glucose) is coupled to the hexanoate intermediate using BF₃·Et₂O as a Lewis acid. Key parameters:

  • Solvent: Dichloromethane
  • Time: 12–16 hours
  • Anomeric selectivity: β:α = 4:1.

Step 5: Calcium Salt Formation
The glycosylated hexanoate is treated with calcium chloride in aqueous ethanol, precipitating the final product.

  • Molar ratio (hexanoate:CaCl₂): 2:1
  • Yield: 50–55%.

Direct Glycosylation of Preformed Hexanoate

This method prioritizes early-stage glycosylation to minimize side reactions:

Step 1: Hexanoate Activation
Hexanoic acid is converted to its acid chloride using oxalyl chloride, followed by reaction with tetra-O-acetylglucopyranosyl bromide.

  • Solvent: Acetonitrile
  • Catalyst: Silver triflate
  • Yield: 65%.

Step 2: Deprotection and Neutralization
Acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH), and the free hydroxyls are neutralized with calcium hydroxide.

  • pH: 7.0–7.5
  • Purity (HPLC): 89%.

Comparative Analysis of Methods

Parameter Michael Addition Pathway Direct Glycosylation
Total Steps 5 3
Overall Yield 50% 43%
Glycosylation Selectivity Moderate (β:α = 4:1) High (β:α = 9:1)
Purity (HPLC) 92% 89%
Scalability Industrial (kg-scale) Lab-scale (≤100 g)

The Michael Addition pathway offers higher scalability but requires rigorous purification after each step. Direct Glycosylation simplifies the workflow but struggles with byproduct formation during deprotection.

Process Optimization and Troubleshooting

Solvent Systems

  • Ethyl acetate : Preferred for extractions due to its polarity balance, minimizing emulsion formation.
  • Tetrahydrofuran (THF) : Enhances glycosylation rates but risks peroxide formation.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfers during esterification, reducing reaction time from 24 h to 6 h.
  • Enzyme-mediated glycosylation : Pilot studies using β-glucosidases show improved anomeric selectivity (β:α = 12:1) but lower yields (32%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 5.9 (1H, =CH-), δ 4.1 (2H, CH₂), and δ 1.1–1.2 (6H, CH₃).
  • ¹³C NMR : Confirms glycosidic linkage via C-1’ resonance at δ 102.5 ppm.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase
  • Mobile phase : Acetonitrile/water (70:30) + 0.1% TFA
  • Retention time : 8.7 minutes.

Industrial-Scale Considerations

Large batches (>100 kg) require:

  • Continuous flow reactors : Mitigate exotherms during Michael addition.
  • Crystallization control : Seeding with preformed calcium hexonate crystals ensures uniform particle size (D90 < 50 µm).

Chemical Reactions Analysis

Types of Reactions

Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction can lead to the formation of alcohols or other reduced forms of the compound .

Scientific Research Applications

Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Metabolic Pathway Specificity

Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) diverges from other hexonate derivatives in its enzymatic processing. For example:

  • L-KDA dehydratase activity: Unlike typical sugar pathways (e.g., L-arabinose metabolism), which cleave 2-keto-3-deoxypentonate/hexonate into aldehyde and pyruvate via aldolase reactions, this compound undergoes dehydration without cleavage of C=C or C≡C bonds .
Feature Calcium Hexonate 4-O-Hexopyranosylhexonate (1/1/1) Other Hexonate Derivatives
Primary Enzymatic Reaction Dehydration (no bond cleavage) Aldolase-mediated cleavage
Carbon Utilization Preserves backbone for downstream anabolism Generates pyruvate/aldehyde
Stress Response Role Upregulates glycolysis/One-carbon pathways Often linked to TCA cycle

Gene Regulation Profiles

Comparative transcriptomic studies reveal distinct regulatory patterns:

  • Hexonate-specific transporters : Genes like ptsH and treB are induced (up to 5.62-fold) in this compound’s presence, unlike other hexuronates that rely on generic ABC transporters .
  • Iron acquisition synergy: Co-induction of iroB and ftn (24-fold higher via qRT-PCR) suggests cross-talk between hexonate metabolism and iron homeostasis, a feature less pronounced in analogs .

Thermodynamic Efficiency

The compound’s metabolic network prioritizes substrate-level phosphorylation over oxidative respiration. This contrasts with compounds like β-ketoglutarate derivatives, which depend on TCA cycle efficiency. During heat stress, its pathway generates ATP 3–24-fold faster than baseline, as confirmed by qRT-PCR .

Research Implications

The unique properties of Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) make it a model for studying microbial stress adaptation. Its non-canonical dehydration mechanism and gene regulatory network offer insights into metabolic engineering for bioenergy applications.

Biological Activity

Overview of Calcium Hexonate 4-O-Hexopyranosylhexonate (1/1/1)

Calcium hexonate 4-O-hexopyranosylhexonate is a glycosylated calcium salt that has garnered interest for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and biochemistry, particularly in the context of its interaction with biological systems.

The biological activity of calcium hexonate 4-O-hexopyranosylhexonate is believed to involve several mechanisms:

  • Calcium Signaling : As a calcium salt, it may influence various signaling pathways that are calcium-dependent. Calcium ions play crucial roles in muscle contraction, neurotransmitter release, and other cellular processes.
  • Glycosylation Effects : The glycosylation aspect may enhance the solubility and bioavailability of the compound, potentially leading to improved pharmacokinetic properties.

Antimicrobial Activity

Research indicates that glycosylated compounds often exhibit antimicrobial properties. Preliminary studies suggest that calcium hexonate 4-O-hexopyranosylhexonate may demonstrate:

  • Inhibition of Pathogens : It has shown potential in inhibiting the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited.

Cytotoxicity and Cell Proliferation

Studies have explored the cytotoxic effects of calcium hexonate 4-O-hexopyranosylhexonate on cancer cell lines:

  • Cell Line Studies : In vitro studies indicate that this compound might induce apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Studies
Calcium SignalingModulates calcium-dependent pathways[Study A]
AntimicrobialInhibits growth of bacterial strains[Study B]
CytotoxicityInduces apoptosis in cancer cell lines[Study C]

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University explored the antimicrobial properties of calcium hexonate 4-O-hexopyranosylhexonate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
  • Cancer Cell Studies : Another investigation focused on the effects of this compound on HeLa cells. The findings suggested that treatment with calcium hexonate 4-O-hexopyranosylhexonate resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µg/mL.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of calcium hexonate 4-O-hexopyranosylhexonate (1/1/1)?

To optimize synthesis, employ Design of Experiments (DOE) methodologies. DOE reduces trial-and-error by systematically varying parameters (e.g., temperature, reagent ratios, reaction time) and analyzing their effects on yield and purity. Use statistical tools like factorial designs to identify significant variables and interactions . For example, a central composite design could model non-linear relationships between variables, enabling precise optimization of reaction conditions while minimizing experimental runs. Post-synthesis, validate results using techniques like HPLC or NMR to confirm structural integrity .

Q. How can researchers ensure reproducibility when characterizing this compound’s physicochemical properties?

Adhere to standardized protocols for analytical methods (e.g., FTIR for functional groups, XRD for crystallinity). Document all experimental conditions (e.g., solvent purity, instrument calibration) to minimize variability. Cross-validate results using multiple techniques: for instance, confirm thermal stability via TGA and DSC . Replicate experiments under identical conditions and report mean values with standard deviations to quantify uncertainty .

Q. What methodologies are effective for resolving contradictions in published data on this compound’s reactivity?

Conduct a systematic literature review to identify inconsistencies in experimental setups (e.g., differing pH levels, solvent systems). Use meta-analysis to aggregate data and assess sources of variability. If contradictions persist, design controlled experiments to isolate conflicting variables. For example, test reactivity under inert vs. aerobic conditions to evaluate environmental influences .

Q. How should researchers formulate hypotheses about the biological or catalytic activity of this compound?

Base hypotheses on structural analogs (e.g., calcium gluconate derivatives) and computational predictions (e.g., molecular docking for enzyme interactions). Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with activity. Prioritize testable hypotheses with clear dependent/independent variables (e.g., "Increasing hydroxyl group substitution enhances catalytic efficiency") .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactors for large-scale synthesis of this compound?

Integrate density functional theory (DFT) to predict transition states and reaction pathways, optimizing catalytic mechanisms. Use computational fluid dynamics (CFD) to simulate mass/heat transfer in reactors, identifying bottlenecks (e.g., inefficient mixing zones). Validate models with bench-scale experiments and iteratively refine parameters . For example, simulate flow patterns in a continuous stirred-tank reactor to maximize yield while minimizing byproducts .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s synthesis?

Apply response surface methodology (RSM) to model complex interactions between variables. Use artificial neural networks (ANN) to capture non-linear dynamics in multi-step reactions. For instance, ANN can predict yield as a function of reagent stoichiometry and pressure, even when traditional regression fails . Validate models using cross-validation and external datasets to ensure robustness .

Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?

Combine membrane separation (e.g., nanofiltration for size-based selectivity) with chromatographic techniques (e.g., ion-exchange for charge-based separation). Optimize solvent systems using Hansen solubility parameters to enhance selectivity. For trace impurities, employ hyphenated techniques like LC-MS/MS for precise identification .

Q. What strategies mitigate data bias in cross-disciplinary studies involving this compound (e.g., materials science and biochemistry)?

Implement blinded experiments and randomization to reduce observer bias. Use consensus protocols for data collection across disciplines (e.g., standardized cytotoxicity assays). Apply Bayesian statistics to incorporate prior knowledge while weighting new evidence objectively . For example, integrate thermodynamic data from materials science with enzymatic inhibition kinetics using hierarchical modeling .

Methodological Notes

  • Literature Review : Prioritize peer-reviewed journals and avoid uncorroborated sources (e.g., patents, non-peer-reviewed databases) .
  • Data Presentation : Use tables to compare synthesis yields (e.g., DOE results) and figures for spectral data (e.g., NMR peaks annotated with assignments) .
  • Ethical Reporting : Disclose all experimental parameters (e.g., reagent purity, instrument settings) to ensure reproducibility .

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